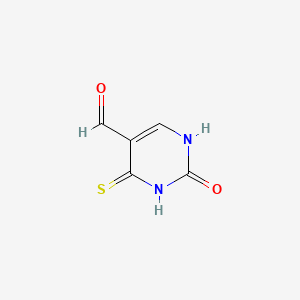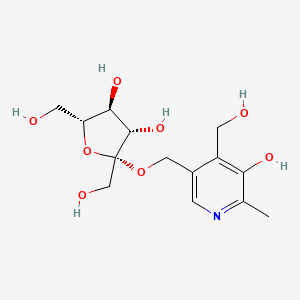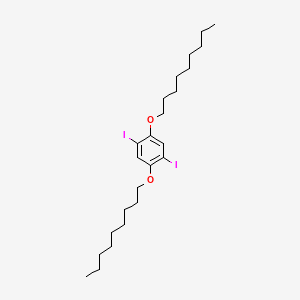![molecular formula C14H10ClNO3 B583139 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 1797131-66-8](/img/structure/B583139.png)
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one
Vue d'ensemble
Description
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the benzoxazepine ring
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.
Orientations Futures
The future directions for research on 8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one could involve further exploration of its potential pharmacological activities, given its structural similarity to other pharmacologically active compounds . Additionally, further studies could be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.
Mécanisme D'action
For example, Oxcarbazepine, a dibenzoxazepine derivative, has been shown to exert antiepileptic activity by blocking voltage-dependent sodium channels in the brain .
The pharmacokinetics of dibenzoxazepines can vary depending on the specific compound. For instance, Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for the drug’s pharmacological effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-substituted aniline and a suitable carbonyl compound.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Comparaison Avec Des Composés Similaires
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds in the benzoxazepine family:
5-Acetyl-8-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one: This compound shares structural similarities but differs in its acetyl group and diazepine ring.
5H-Benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one: Another related compound with a pyrido and diazepine ring system.
Indole Derivatives: These compounds, while structurally different, share some similar biological activities and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
8-chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-9-3-5-13-11(7-9)16-14(17)10-6-8(15)2-4-12(10)19-13/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXAMGBKDTXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2,3,5,7-tetrol, (2-exo,3-endo,5-endo,7-syn)- (9CI)](/img/no-structure.png)

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)

![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)
